Tilac

Descripción general

Descripción

Tilac is a non-steroidal anti-inflammatory drug (NSAID) used to treat conditions like osteoarthritis and rheumatoid arthritis . It works by inhibiting the formation of prostaglandins, which are involved in inflammation, fever, and pain . The drug is administered as a racemate, with the S-form shown to be active while the R-form is inactive .

Chemical Reactions Analysis

Tilac, like other NSAIDs, works by inhibiting the enzyme cyclooxygenase (COX). This inhibition decreases the synthesis of peripheral prostaglandins that are involved in mediating inflammation . The exact chemical reactions involved in this process are not specified in the search results.Physical And Chemical Properties Analysis

Tilac’s physical and chemical properties include its molecular formula (C17H21NO3), molecular weight (287.3535), and its high protein binding (>99% bound, primarily to albumin) . Unfortunately, the search results do not provide more detailed information on Tilac’s physical and chemical properties.Aplicaciones Científicas De Investigación

Autoimmune Diseases

Field

The specific scientific field of this application is Immunology .

Application Summary

The TILAC™ platform is a transformative tolerance induction technology that is completely unlike all previous attempts to induce tolerance . It surpasses current developmental approaches in its elegant simplicity, perfectly personal operation, and universal application . This technology is differentiated from past attempts by the binding of two powerful adjuvant constituents that make it possible to utilize the pool of endogenous pathogenic antigens to down-regulate the immune response associated with a particular disease, and to do so across the range of targeted autoimmune diseases .

Methods of Application

The TILAC therapeutic approach utilizes a formulation comprised of two primary components, a vaccine adjuvant and an anti-inflammatory cytokine, that have been linked to form a unique conjugate . In its first product, TREG 101, both of these components are FDA-approved and have been safely used clinically for decades . The approach is highly personalized. It targets pathogenic self-antigens perpetrating the disease only, and yet it requires no antigen to be included in the treatment formulation .

Results or Outcomes

The immune system possesses remarkable restorative power that can be harnessed through the creation and maintenance of a particularly robust tolerogenic microenvironment that results in directional modulation of the immune response by regulatory T cells to achieve desired disease remediation . No approach to the highly sought-after objective of tolerance induction has demonstrated outcomes that are comparable to those expected from the TILAC platform .

Plaque Psoriasis

Field

The specific scientific field of this application is Dermatology .

Application Summary

Plaque Psoriasis is an immuno-inflammatory skin condition that is the most prevalent autoimmune disease in the United States, affecting approximately 7.5 million adults . TregTherapeutics has chosen Plaque Psoriasis as the first disease state in which to demonstrate human proof of concept .

Methods of Application

The rationale for choosing Plaque Psoriasis is based on the skin’s ease of access and treatment, as well as, the availability of definitive and well-recognized treatment assessment tools . The TILAC™ therapeutic approach is expected to be applied in the same way as described in the previous section.

Results or Outcomes

The results of this application are not yet available as it is still in the proof of concept stage .

Inflammatory Bowel Disease (IBD)

Field

The specific scientific field of this application is Gastroenterology .

Application Summary

Inflammatory Bowel Disease (IBD) is a chronic inflammatory condition of the digestive tract. Continued research into the complex interplay between genetics, immunity, and gut microbiota will provide valuable insights into optimal TILAC™ delivery modalities and administration protocols for optimal Treg efficacy for patients suffering from IBD .

Methods of Application

The TILAC™ therapeutic approach is expected to be applied in the same way as described in the previous sections. However, the delivery modalities and administration protocols may be optimized based on the ongoing research .

Results or Outcomes

The results of this application are not yet available as it is still in the research stage .

Type 1 Diabetes

Field

The specific scientific field of this application is Endocrinology .

Application Summary

Type 1 Diabetes is an autoimmune disease where the body’s immune system attacks and destroys the insulin-producing beta cells of the pancreas . The TILAC™ technology is being researched for its potential application in the treatment of Type 1 Diabetes .

Methods of Application

The TILAC™ therapeutic approach is expected to be applied in the same way as described in the previous sections .

Results or Outcomes

Lupus

Field

The specific scientific field of this application is Rheumatology .

Application Summary

Lupus is a chronic autoimmune disease that can damage any part of the body . The TILAC™ technology is being researched for its potential application in the treatment of Lupus .

Results or Outcomes

Rheumatoid Arthritis

Field

The specific scientific field of this application is also Rheumatology .

Application Summary

Rheumatoid Arthritis is a chronic inflammatory disorder affecting many joints, including those in the hands and feet . The TILAC™ technology is being researched for its potential application in the treatment of Rheumatoid Arthritis .

Safety And Hazards

Tilac may increase blood pressure and/or cause fluid retention and edema . It also carries a risk of gastrointestinal toxicity, including bleeding, ulceration, and perforation . Other risks include direct renal injury, anaphylactoid reactions, and serious skin reactions . It’s important to use the lowest effective dose for the shortest duration consistent with individual patient treatment goals .

Propiedades

IUPAC Name |

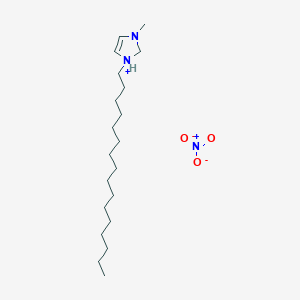

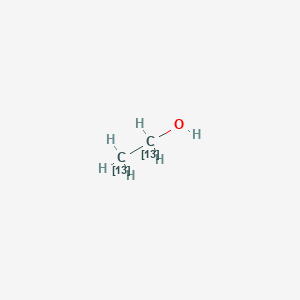

2-hydroxypropanoate;titanium(4+);dihydroxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.2H2O.Ti/c2*1-2(4)3(5)6;;;/h2*2,4H,1H3,(H,5,6);2*1H2;/q;;;;+4/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQHSUHILQWIOM-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[OH-].[OH-].[Ti+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O8Ti | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tilac | |

CAS RN |

79110-90-0 | |

| Record name | Titanium, dihydroxybis(2-hydroxypropanoato-O{1},O{2}) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-diphenylsilyl]oxy-dimethylsilane](/img/structure/B3068655.png)

![N-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-N-[(alphaS)-alpha-methylbenzyl]methanamine](/img/structure/B3068678.png)

![4-bromo-N-[(3-hydroxyphenyl)methylideneamino]-1-methylpyrazole-3-carboxamide](/img/structure/B3068686.png)

![(11BS)-4-hydroxy-2,6-bis(4-(trifluoromethyl)phenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3068735.png)